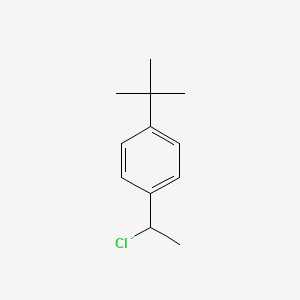

1-tert-Butyl-4-(1-chloroethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-(1-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOBIOVONMMYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560630 | |

| Record name | 1-tert-Butyl-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-41-3 | |

| Record name | 1-tert-Butyl-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene from tert-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust three-step synthesis route for 1-tert-Butyl-4-(1-chloroethyl)benzene, commencing from the readily available starting material, tert-butylbenzene. This guide is intended to furnish researchers and professionals in the fields of chemistry and drug development with detailed experimental protocols, quantitative data, and a thorough understanding of the reaction pathways involved.

Synthesis Overview

The synthesis of this compound from tert-butylbenzene is most effectively achieved through a three-step process. This methodology circumvents the challenges associated with direct chlorination of the ethyl group, which could lead to a mixture of products and lack of regioselectivity. The chosen pathway ensures a high yield of the desired product through well-established and reliable chemical transformations.

The three key stages of this synthesis are:

-

Friedel-Crafts Acylation: tert-Butylbenzene is first acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to produce 4'-tert-butylacetophenone.

-

Ketone Reduction: The resulting ketone, 4'-tert-butylacetophenone, is then reduced to the corresponding secondary alcohol, 1-(4-tert-butylphenyl)ethanol, using a mild reducing agent such as sodium borohydride.

-

Chlorination of Alcohol: Finally, the secondary alcohol is converted to the target molecule, this compound, through a nucleophilic substitution reaction using thionyl chloride.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of tert-Butylbenzene to Synthesize 4'-tert-Butylacetophenone

This procedure details the synthesis of 4'-tert-butylacetophenone via the Friedel-Crafts acylation of tert-butylbenzene.[1]

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon tetrachloride (CCl₄)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride (3.85 mol) in carbon tetrachloride (2 L).

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (3.85 mol) to the stirred mixture over a period of 1 hour, maintaining the temperature below 10°C.

-

Following the addition of acetyl chloride, add tert-butylbenzene (3.5 mol) dropwise over 3 hours, ensuring the temperature is kept below 5°C.[1]

-

After the addition is complete, continue stirring the reaction mixture for an additional hour without cooling.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (1.7 kg), water (500 mL), and concentrated hydrochloric acid (150 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water until it is neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent by distillation to obtain the crude 4'-tert-butylacetophenone.

Yield:

-

Approximately 600 g of 4'-tert-butylacetophenone can be obtained from this procedure.[1]

Step 2: Reduction of 4'-tert-Butylacetophenone to 1-(4-tert-butylphenyl)ethanol

This protocol describes the reduction of the ketone intermediate to the corresponding alcohol using sodium borohydride.[2][3]

Materials:

-

4'-tert-Butylacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ice

-

3M Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Erlenmeyer flask or round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4'-tert-butylacetophenone (e.g., 1 g) in methanol (14 mL) in a flask equipped with a magnetic stirrer.[3]

-

Cool the solution in an ice bath to approximately 0°C.

-

Carefully add sodium borohydride (e.g., 0.35 g) in small portions to the stirred solution. An excess of the reducing agent is typically used.[2][3]

-

Continue stirring the reaction mixture in the ice bath for 10-20 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

-

Quench the reaction by slowly adding 3M hydrochloric acid to decompose the excess sodium borohydride and the borate esters. Be cautious as hydrogen gas will be evolved.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent using a rotary evaporator to yield 1-(4-tert-butylphenyl)ethanol.

Yield:

-

This reduction typically proceeds with high yield, often in the range of 85-95%, based on similar ketone reductions.[4]

Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol to this compound

This final step involves the conversion of the secondary alcohol to the desired alkyl chloride using thionyl chloride.[5][6]

Materials:

-

1-(4-tert-butylphenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or dichloromethane as a solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(4-tert-butylphenyl)ethanol in an anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution. If pyridine is used, it is added prior to the thionyl chloride.[6]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and wash it cautiously with cold water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the final product, this compound.

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Reagents | Product | Molar Mass ( g/mol ) |

| 1 | tert-Butylbenzene | Acetyl chloride, AlCl₃ | 4'-tert-Butylacetophenone | 176.25[7] |

| 2 | 4'-tert-Butylacetophenone | Sodium borohydride | 1-(4-tert-butylphenyl)ethanol | 178.28 |

| 3 | 1-(4-tert-butylphenyl)ethanol | Thionyl chloride | This compound | 196.72[8] |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1 | Carbon tetrachloride | AlCl₃ | < 10 | 4-5 hours | ~90[1] |

| 2 | Methanol or Ethanol | - | 0 to RT | 1-2 hours | 85-95 |

| 3 | Diethyl ether or Dichloromethane | Pyridine (optional) | 0 to RT | Several hours | > 80 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | Approximate values based on similar structures: δ 7.3-7.4 (d, 2H, Ar-H), δ 7.2-7.3 (d, 2H, Ar-H), δ 5.1 (q, 1H, -CHCl-), δ 1.8 (d, 3H, -CH₃), δ 1.3 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | Approximate values based on similar structures: δ 151, 142, 126, 125 (Ar-C), δ 60 (-CHCl-), δ 34 (-C(CH₃)₃), δ 31 (-C(CH₃)₃), δ 25 (-CH₃) |

| IR (liquid film) | Approximate values based on similar structures: 2960 cm⁻¹ (C-H stretch, alkyl), 1610, 1510 cm⁻¹ (C=C stretch, aromatic), 830 cm⁻¹ (p-disubstituted benzene), 680 cm⁻¹ (C-Cl stretch) |

| Mass Spec. (EI) | m/z (%): 196 (M⁺), 181 (M⁺ - CH₃), 161 (M⁺ - Cl), 145, 117 |

Mandatory Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Mechanism of the Friedel-Crafts Acylation step.

References

- 1. prepchem.com [prepchem.com]

- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. scribd.com [scribd.com]

- 4. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for 1-tert-Butyl-4-(1-chloroethyl)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-tert-Butyl-4-(1-chloroethyl)benzene, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Ar-H (ortho to -CH(Cl)CH₃) |

| ~7.28 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) |

| ~5.05 | Quartet | 1H | -CH(Cl)CH₃ |

| ~1.85 | Doublet | 3H | -CH(Cl)CH₃ |

| ~1.30 | Singlet | 9H | -C(CH₃)₃ |

Predicted in CDCl₃ at 300 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) [ppm] | Assignment |

| ~150.5 | Ar-C (quaternary, attached to -C(CH₃)₃) |

| ~142.0 | Ar-C (quaternary, attached to -CH(Cl)CH₃) |

| ~127.0 | Ar-CH (ortho to -CH(Cl)CH₃) |

| ~125.5 | Ar-CH (ortho to -C(CH₃)₃) |

| ~60.0 | -CH(Cl)CH₃ |

| ~34.5 | -C(CH₃)₃ (quaternary) |

| ~31.0 | -C(CH₃)₃ (methyl) |

| ~25.0 | -CH(Cl)CH₃ |

Predicted in CDCl₃ at 75 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Strong | Aliphatic C-H stretch |

| ~1610, 1510 | Medium-Weak | Aromatic C=C stretch |

| ~1465 | Medium | CH₃ bend |

| ~1365 | Medium | t-Butyl bend (characteristic) |

| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~750-650 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 196/198 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 181/183 | High | [M - CH₃]⁺ |

| 161 | Moderate | [M - Cl]⁺ |

| 145 | High | [M - CH(Cl)CH₃]⁺ (t-butyl benzyl cation) |

| 57 | Very High | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of a liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the acquisition time to 2-4 seconds.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a 30° or 45° pulse angle.

-

Employ proton decoupling to simplify the spectrum.

-

Set the acquisition time to 1-2 seconds.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Sample Preparation (Thin Film - for liquids):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample holder (ATR unit, salt plates, or KBr pellet holder) in the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer or the pure salt plates/KBr.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into the GC. The compound is separated from other components before entering the mass spectrometer. This is a suitable method for volatile and thermally stable compounds like this compound.

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Friedel-Crafts Reaction Mechanism for 1-tert-Butyl-4-(1-chloroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Friedel-Crafts reaction mechanism as it applies to 1-tert-Butyl-4-(1-chloroethyl)benzene. This substrate presents a unique case for studying the competition between intermolecular alkylation and intramolecular cyclization pathways. This document outlines the core mechanistic principles, presents relevant (analogous) quantitative data, details experimental protocols, and provides visualizations of the key reaction pathways.

Core Concepts: The Friedel-Crafts Reaction

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to an aromatic ring.[1] These reactions are broadly categorized into alkylations and acylations and proceed via electrophilic aromatic substitution.[2]

In the context of this compound, we are primarily concerned with Friedel-Crafts alkylation. This reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3] The Lewis acid serves to generate a carbocation electrophile, which is then attacked by the electron-rich aromatic ring.[2][3]

The reaction of this compound is of particular interest as it can undergo two primary competing pathways:

-

Intermolecular Alkylation: The carbocation formed from the chloroethyl group can be attacked by another aromatic molecule, such as benzene, leading to the formation of a diarylethane derivative.

-

Intramolecular Cyclization: The carbocation can be attacked by the tert-butyl-substituted benzene ring of the same molecule, leading to the formation of a cyclized product, specifically a substituted dihydronaphthalene. Intramolecular Friedel-Crafts reactions are particularly effective for the formation of five- and six-membered rings.[4]

The regioselectivity of the intramolecular cyclization is directed by the bulky tert-butyl group, which favors electrophilic attack at the less sterically hindered position on the aromatic ring.

Reaction Mechanisms and Pathways

The initial and critical step in the Friedel-Crafts alkylation of this compound is the formation of a secondary carbocation. This is achieved through the interaction of the chloroalkane with a Lewis acid catalyst, typically AlCl₃.

Intermolecular Alkylation Pathway

In the presence of an external aromatic substrate, such as benzene, the secondary carbocation can undergo an intermolecular reaction. The benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This is followed by the loss of a proton to regenerate the aromaticity of the benzene ring and the Lewis acid catalyst.

Intramolecular Cyclization Pathway

Alternatively, the secondary carbocation can be attacked by the electron-rich aromatic ring within the same molecule. The tert-butyl group, being an ortho-para director, activates the ring, and due to sterics, the attack will preferentially occur at the ortho position to the chloroethyl group, leading to the formation of a six-membered ring. Similar to the intermolecular pathway, the resulting intermediate loses a proton to restore aromaticity and regenerate the catalyst.

Quantitative Data Summary

| Reaction Type | Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Intermolecular Alkylation | tert-Butylbenzene | tert-Butyl chloride | AlCl₃ | - | 0 | High (unspecified) | [3] |

| Intermolecular Alkylation | Biphenyl | tert-Butyl chloride | AlCl₃ | Dichloromethane | Room Temp. | 62 | [2] |

| Intermolecular Alkylation | 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ | Acetic Acid | Room Temp. | 6.25 | [5] |

| Intramolecular Cyclization | 4-Phenyl-1-butanol | - | H₃PO₄ | - | Not specified | 50 | [4] |

| Intramolecular Cyclization | Morita-Baylis-Hillman adducts | - | (salen)Cr(III)/BF₃·OEt₂ | Dichloromethane | Room Temp. | 58-85 | [6][7] |

Note: The yields are highly dependent on the specific reaction conditions, including the purity of reactants and catalyst, reaction time, and work-up procedure.

Experimental Protocols

The following are representative experimental protocols for intermolecular and intramolecular Friedel-Crafts reactions, adapted from literature procedures for similar substrates.[2][3]

General Experimental Workflow

Materials and Equipment

-

Reactants: this compound, Aromatic co-reactant (for intermolecular reaction, e.g., benzene), Anhydrous Aluminum Chloride (AlCl₃).

-

Solvents: Anhydrous dichloromethane or other suitable inert solvent.

-

Work-up: Deionized water, diethyl ether (or other suitable extraction solvent), anhydrous sodium sulfate (or other drying agent).

-

Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

Safety: All manipulations should be carried out in a well-ventilated fume hood. Anhydrous AlCl₃ is highly reactive with moisture and should be handled with care. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Procedure for Intermolecular Alkylation (Representative)

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1 equivalent) and an excess of dry benzene (as both reactant and solvent).

-

Cool the mixture in an ice bath to 0 °C with stirring.

-

Carefully add anhydrous aluminum chloride (0.1 - 1.1 equivalents, depending on desired catalysis) in small portions over 15-30 minutes, ensuring the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, slowly pour the reaction mixture over crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(4-tert-butylphenyl)-1-phenylethane.

Procedure for Intramolecular Cyclization (Representative)

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1 equivalent) dissolved in an anhydrous, non-reactive solvent such as dichloromethane or carbon disulfide.

-

Cool the solution in an ice bath to 0 °C with stirring.

-

Add anhydrous aluminum chloride (1.1 equivalents) in small portions over 30 minutes.

-

After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel to yield 6-tert-butyl-1-methyl-1,2-dihydronaphthalene.

Conclusion

The Friedel-Crafts reaction of this compound serves as an excellent model for exploring the competitive nature of intermolecular and intramolecular alkylation pathways. The choice of reaction conditions, particularly the presence or absence of an external aromatic substrate and the concentration of the reactant, will be the determining factors in the product distribution. While specific quantitative data for this exact substrate is sparse, the mechanistic principles and experimental protocols outlined in this guide, drawn from closely related systems, provide a robust framework for researchers and professionals in the field of drug development and organic synthesis to design and execute experiments aimed at selectively forming either the diarylethane or the dihydronaphthalene product. Further investigation into the kinetic and thermodynamic parameters of this specific reaction would be a valuable contribution to the field.

References

- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cerritos.edu [cerritos.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-tert-Butyl-4-(1-chloroethyl)benzene

This technical guide provides a comprehensive overview of 1-tert-butyl-4-(1-chloroethyl)benzene, including its chemical identity, physical and chemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The IUPAC name for the compound is This compound . Due to the limited availability of data in the scientific literature, there are no widely recognized synonyms for this specific compound. It is crucial to distinguish it from its isomer, 1-tert-butyl-4-chlorobenzene, where the chlorine atom is directly attached to the aromatic ring.

Physicochemical Properties

Detailed experimental data for this compound is scarce in publicly available literature. The following table summarizes its basic identifiers and predicted properties from computational models.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 13372-41-3 | |

| Molecular Formula | C₁₂H₁₇Cl | [1] |

| Molecular Weight | 196.72 g/mol | |

| Monoisotopic Mass | 196.10188 Da | [1] |

| Predicted XlogP | 4.4 | [1] |

| Predicted Collision Cross Section ([M+H]⁺) | 142.7 Ų | [1] |

Note: The XlogP and Collision Cross Section values are predicted and have not been experimentally verified.

Synthesis and Experimental Protocols

There is no detailed experimental protocol specifically for the synthesis of this compound in the reviewed literature. However, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry reactions. This pathway involves the Friedel-Crafts acylation of tert-butylbenzene, followed by reduction of the resulting ketone, and finally, side-chain chlorination of the ethyl group.

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol for Step 1: Friedel-Crafts Acylation of tert-Butylbenzene

This protocol is based on the general procedure for Friedel-Crafts acylation.[2][3]

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer. The flask should be protected from atmospheric moisture with a drying tube.

-

Reagents: Add anhydrous aluminum chloride (AlCl₃) to the flask, followed by an inert solvent such as dichloromethane or carbon disulfide. Cool the mixture in an ice bath.

-

Addition of Reactants: Charge the dropping funnel with a mixture of tert-butylbenzene and acetyl chloride. Add this mixture dropwise to the stirred, cooled AlCl₃ suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a period of 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and pour it slowly onto crushed ice. If necessary, add concentrated hydrochloric acid to dissolve any remaining aluminum salts. Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product, 4'-tert-butylacetophenone, can be purified by vacuum distillation or recrystallization.

Experimental Protocol for Step 2: Reduction of 4'-tert-Butylacetophenone

The ketone can be reduced to the corresponding alkane, 1-tert-butyl-4-ethylbenzene, using methods like the Clemmensen or Wolff-Kishner reduction. A laboratory-scale reduction can also be achieved by first reducing the ketone to an alcohol with sodium borohydride (NaBH₄), followed by conversion of the alcohol to a chloride and subsequent reduction.

Example using a two-step reduction:

-

Reduction to Alcohol: Dissolve 4'-tert-butylacetophenone in methanol or ethanol in a flask. Cool the solution in an ice bath and add sodium borohydride in portions with stirring. After the addition, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the alcohol solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extract with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield 1-(4-tert-butylphenyl)ethanol.

-

Conversion to Alkane: The resulting alcohol can be converted to 1-tert-butyl-4-ethylbenzene through various methods, such as catalytic hydrogenation.

Experimental Protocol for Step 3: Side-Chain Chlorination

This proposed protocol is based on the chlorination of similar alkylbenzenes.[4]

-

Reaction Setup: In a flask protected from light, dissolve 1-tert-butyl-4-ethylbenzene in an inert solvent like carbon tetrachloride or benzene.

-

Initiation: Add a radical initiator, such as N-chlorosuccinimide (NCS) and a small amount of a radical initiator like benzoyl peroxide, or use a system like tert-butyl hypochlorite with an iron catalyst.[4]

-

Reaction: Heat the mixture under reflux. The reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of di-chlorinated byproducts.

-

Work-up: After cooling, filter the reaction mixture to remove any solid byproducts (e.g., succinimide if NCS is used). Wash the filtrate with a dilute solution of sodium thiosulfate to remove any remaining chlorine or oxidizing agents, followed by water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent. The final product, this compound, should be purified by vacuum distillation to separate it from any unreacted starting material and byproducts.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the chloroethyl group on the benzene ring. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions (SN1 and SN2). The tert-butyl group is sterically bulky and electron-donating, which can influence the reaction rates and regioselectivity of both the side-chain and aromatic ring reactions.

Due to the lack of available literature, no specific biological activities or signaling pathway involvements have been reported for this compound. Its structure suggests it could serve as an intermediate in the synthesis of more complex molecules, potentially in the pharmaceutical or materials science industries.

Conclusion

This compound is a compound for which detailed experimental data is not widely available. This guide has provided its known chemical identifiers and a plausible, detailed synthetic pathway derived from established chemical reactions. The proposed experimental protocols offer a starting point for researchers interested in the synthesis and further investigation of this molecule. Further research is needed to determine its physical properties, spectroscopic data, and potential biological activities.

References

Starting materials for 1-tert-Butyl-4-(1-chloroethyl)benzene synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic route for 1-tert-Butyl-4-(1-chloroethyl)benzene, a key intermediate in various research and development applications. The synthesis is typically achieved through a three-step process commencing with the Friedel-Crafts acylation of tert-butylbenzene, followed by the reduction of the resulting ketone, and culminating in the chlorination of the subsequent alcohol. This document details the experimental protocols, presents quantitative data for each step, and illustrates the reaction mechanisms and overall workflow.

Synthetic Pathway Overview

The synthesis of this compound is most commonly approached through the following three-step sequence:

-

Friedel-Crafts Acylation: tert-Butylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 1-(4-tert-butylphenyl)ethanone.

-

Ketone Reduction: The carbonyl group of 1-(4-tert-butylphenyl)ethanone is reduced to a secondary alcohol, 1-(4-tert-butylphenyl)ethanol, using a hydride-donating reducing agent such as sodium borohydride (NaBH₄).

-

Alcohol Chlorination: The hydroxyl group of 1-(4-tert-butylphenyl)ethanol is substituted with a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) to afford the final product, this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reactants, conditions, and expected yields.

Table 1: Friedel-Crafts Acylation of tert-Butylbenzene

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |

| tert-Butylbenzene | 134.22 | 3.5 | 469 g |

| Acetyl Chloride | 78.50 | 3.85 | 302 g |

| Aluminum Chloride | 133.34 | 3.85 | 514 g |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) |

| 1-(4-tert-butylphenyl)ethanone | 176.26 | 616.91 | 600 |

| Reaction Conditions | Value | ||

| Solvent | Carbon Tetrachloride | ||

| Temperature | < 5 °C (addition), then 1 hr without cooling | ||

| Reaction Time | 3 hours (addition) + 1 hour | ||

| Yield | ~97% (crude) |

Table 2: Reduction of 1-(4-tert-butylphenyl)ethanone

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |

| 1-(4-tert-butylphenyl)ethanone | 176.26 | 1 | (example) |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.25 | (in excess) |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Reported Yield Range |

| 1-(4-tert-butylphenyl)ethanol | 178.28 | - | 80-95% |

| Reaction Conditions | Value | ||

| Solvent | Methanol or Ethanol | ||

| Temperature | 0 °C to Room Temperature | ||

| Reaction Time | 15-30 minutes |

Table 3: Chlorination of 1-(4-tert-butylphenyl)ethanol

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |

| 1-(4-tert-butylphenyl)ethanol | 178.28 | 1 | (example) |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.1-1.5 | (in excess) |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Reported Yield Range |

| This compound | 196.72 | - | >90% |

| Reaction Conditions | Value | ||

| Solvent | Dichloromethane (optional) | ||

| Temperature | 0 °C to Reflux | ||

| Reaction Time | 1-3 hours |

Experimental Protocols

Step 1: Friedel-Crafts Acylation of tert-Butylbenzene

Objective: To synthesize 1-(4-tert-butylphenyl)ethanone.

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon tetrachloride (CCl₄)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a dropping funnel, suspend 514 g (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.

-

Cool the mixture to below 10 °C using an ice bath.

-

While stirring vigorously, add 302 g (3.85 mol) of acetyl chloride dropwise over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition of acetyl chloride is complete, add 469 g (3.5 mol) of tert-butylbenzene dropwise over a period of 3 hours, ensuring the temperature is maintained below 5 °C.[1]

-

After the addition of tert-butylbenzene, continue stirring for 1 hour without external cooling, allowing the reaction mixture to slowly warm towards room temperature.

-

Prepare a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid in a large beaker.

-

Carefully and slowly pour the reaction mixture into the ice-acid mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic phase, wash it to neutrality with water, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by distillation to obtain the crude 1-(4-tert-butylphenyl)ethanone.[1]

Step 2: Reduction of 1-(4-tert-butylphenyl)ethanone

Objective: To synthesize 1-(4-tert-butylphenyl)ethanol.

Materials:

-

1-(4-tert-butylphenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude 1-(4-tert-butylphenyl)ethanone in methanol in an Erlenmeyer flask and cool the solution in an ice bath.

-

In a separate container, dissolve a slight excess of sodium borohydride (approximately 0.25 molar equivalents relative to the ketone) in methanol.

-

Slowly add the sodium borohydride solution to the stirred ketone solution, maintaining the temperature at 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the evolution of gas ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with diethyl ether (3x).

-

Combine the organic extracts and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield 1-(4-tert-butylphenyl)ethanol.

Step 3: Chlorination of 1-(4-tert-butylphenyl)ethanol

Objective: To synthesize this compound.

Materials:

-

1-(4-tert-butylphenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, to neutralize HCl byproduct)

-

Dichloromethane (CH₂Cl₂) (optional, as solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂), place the 1-(4-tert-butylphenyl)ethanol. If desired, dissolve it in a minimal amount of anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 molar equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Extract the product with dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

The following diagrams illustrate the mechanisms for each key reaction step.

Caption: Mechanism of Friedel-Crafts Acylation.

Caption: Mechanism of Ketone Reduction with NaBH₄.

Caption: Mechanism of Alcohol Chlorination with SOCl₂.

Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic process.

Caption: Overall Experimental Workflow.

References

Technical Guide: Theoretical Yield Calculation for the Synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the multi-step synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene. This document outlines the synthetic pathway, provides detailed experimental protocols for each step, and presents all quantitative data in clearly structured tables.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process, beginning with the Friedel-Crafts acylation of tert-butylbenzene. The resulting ketone is then reduced to the corresponding alcohol, which is subsequently converted to the final chlorinated product.

Quantitative Data Summary

A thorough understanding of the stoichiometry of each reaction is critical for an accurate theoretical yield calculation. The molar masses of all reactants, intermediates, and the final product are summarized in the table below.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| tert-Butylbenzene | C₁₀H₁₄ | 134.22 |

| Acetyl chloride | C₂H₃ClO | 78.50 |

| Aluminum chloride | AlCl₃ | 133.34 |

| 1-(4-tert-butylphenyl)ethanone | C₁₂H₁₆O | 176.26 |

| Sodium borohydride | NaBH₄ | 37.83 |

| 1-(4-tert-butylphenyl)ethanol | C₁₂H₁₈O | 178.27 |

| Thionyl chloride | SOCl₂ | 118.97 |

| This compound | C₁₂H₁₇Cl | 196.72[1] |

Experimental Protocols

The following are detailed methodologies for the three key reactions in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of tert-Butylbenzene

This step involves the reaction of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to form 1-(4-tert-butylphenyl)ethanone.

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Water (deionized)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous dichloromethane and anhydrous aluminum chloride.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add acetyl chloride dropwise to the cooled suspension via the dropping funnel.

-

After the addition of acetyl chloride is complete, add tert-butylbenzene dropwise, maintaining the temperature at 0 °C.

-

Once the addition of tert-butylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-tert-butylphenyl)ethanone. The product can be further purified by vacuum distillation.

Step 2: Reduction of 1-(4-tert-butylphenyl)ethanone

The ketone intermediate is reduced to the corresponding alcohol, 1-(4-tert-butylphenyl)ethanol, using sodium borohydride.

Materials:

-

1-(4-tert-butylphenyl)ethanone

-

Sodium borohydride

-

Methanol

-

Water (deionized)

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-(4-tert-butylphenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture with dilute hydrochloric acid to neutralize any remaining sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-tert-butylphenyl)ethanol. The product can be purified by column chromatography if necessary.

Step 3: Conversion of 1-(4-tert-butylphenyl)ethanol to this compound

The final step is the conversion of the alcohol to the desired chloroalkane using thionyl chloride.

Materials:

-

1-(4-tert-butylphenyl)ethanol

-

Thionyl chloride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (anhydrous)

-

Water (deionized)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, dissolve 1-(4-tert-butylphenyl)ethanol in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Theoretical Yield Calculation Workflow

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equations and requires the identification of the limiting reactant in each step.

References

Unveiling 1-tert-Butyl-4-(1-chloroethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl-4-(1-chloroethyl)benzene, a substituted aromatic hydrocarbon. While a definitive historical account of its discovery remains elusive in readily available literature, its synthesis can be logically inferred from established principles of organic chemistry. This document details the plausible synthetic pathways, experimental protocols for key transformations, and relevant physicochemical data. The potential utility of this compound as an intermediate in organic synthesis, including in the context of drug discovery, is also explored.

Introduction and Historical Context

The precise origins of this compound (CAS Number: 13372-41-3) are not prominently documented in scientific literature. Its discovery does not appear to be a landmark event attributed to a specific research group or publication. It is more likely that this compound was first synthesized as part of broader investigations into the reactions of substituted benzenes or as a chemical intermediate for more complex molecules. The tert-butylphenyl moiety is of interest in medicinal chemistry due to its lipophilic nature, which can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. While direct evidence of the use of this compound as a key intermediate in the synthesis of a marketed drug is not widespread, its structural motifs are present in various bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 1-(4-tert-butylphenyl)ethanol, is presented in Table 1.

| Property | This compound | 1-(4-tert-butylphenyl)ethanol |

| CAS Number | 13372-41-3 | 34386-42-0[1] |

| Molecular Formula | C₁₂H₁₇Cl | C₁₂H₁₈O[1] |

| Molecular Weight | 196.72 g/mol | 178.27 g/mol [1] |

| Appearance | Not specified in available literature | Colorless to pale yellow liquid[1] |

| Boiling Point | Not specified in available literature | Not specified in available literature |

| Solubility | Insoluble in water (predicted) | Moderately soluble in water[1] |

Plausible Synthetic Pathways

The synthesis of this compound can be logically achieved through a multi-step process starting from commercially available tert-butylbenzene. The most probable synthetic route involves a Friedel-Crafts acylation, followed by a reduction and subsequent chlorination.

Overall Synthetic Workflow

The overall synthetic workflow is depicted below.

References

Methodological & Application

Application Notes and Protocols: Use of 1-tert-Butyl-4-(1-chloroethyl)benzene in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-tert-Butyl-4-(1-chloroethyl)benzene in the formation of Grignard reagents and their subsequent application in organic synthesis. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for structurally similar secondary benzylic halides.

Introduction

This compound is a substituted aromatic halide that can be employed as a precursor to a Grignard reagent, specifically 4-tert-butyl-alpha-methylbenzylmagnesium chloride. Grignard reagents are powerful nucleophiles and strong bases, widely used in organic chemistry for the formation of carbon-carbon bonds.[1] The secondary benzylic nature of the chloro group in this compound presents unique considerations for the formation and reactivity of its corresponding Grignard reagent.

Formation of 4-tert-butyl-alpha-methylbenzylmagnesium chloride

The formation of a Grignard reagent from an alkyl or aryl halide involves the reaction of the halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2] For secondary halides, the reaction can sometimes be sluggish and may be accompanied by side reactions such as elimination.

Experimental Protocol: Formation of 4-tert-butyl-alpha-methylbenzylmagnesium chloride

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

Procedure:

-

Preparation of Apparatus: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude atmospheric moisture.

-

Initiation of Reaction: Place magnesium turnings (1.2 equivalents) in the three-neck flask. Add a small crystal of iodine.

-

Solvent Addition: Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium turnings.

-

Addition of Alkyl Halide: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension.

-

Maintaining the Reaction: Gentle warming with a heating mantle may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. Once initiated, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.

-

Completion and Use: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Note: The concentration of the Grignard reagent can be determined by titration before use.

Application in Nucleophilic Addition to a Ketone

Grignard reagents readily react with carbonyl compounds, such as ketones, to form alcohols.[3] This is a classic and highly versatile method for creating new carbon-carbon bonds.

Experimental Protocol: Reaction of 4-tert-butyl-alpha-methylbenzylmagnesium chloride with Acetone

Materials:

-

Solution of 4-tert-butyl-alpha-methylbenzylmagnesium chloride in ether/THF

-

Acetone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Separatory funnel

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Addition of Ketone: Dissolve acetone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the tertiary alcohol, 2-(4-tert-butylphenyl)-3-methylbutan-2-ol.

Data Presentation

Table 1: Illustrative Reaction Conditions and Yields for the Formation of 4-tert-butyl-alpha-methylbenzylmagnesium chloride

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Magnesium Turnings |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | 2-3 hours |

| Temperature | Reflux |

| Illustrative Yield | 60-75% (by titration) |

Table 2: Illustrative Reaction Conditions and Yields for the Reaction with Acetone

| Parameter | Value |

| Grignard Reagent | 4-tert-butyl-alpha-methylbenzylmagnesium chloride |

| Electrophile | Acetone |

| Solvent | Diethyl Ether |

| Reaction Time | 2 hours |

| Temperature | 0 °C to Room Temperature |

| Product | 2-(4-tert-butylphenyl)-3-methylbutan-2-ol |

| Illustrative Yield | 70-85% |

Visualizations

Grignard Reagent Formation Pathway

Caption: Formation of the Grignard reagent.

Experimental Workflow for Reaction with a Ketone

References

Application Notes and Protocols: 1-tert-Butyl-4-(1-chloroethyl)benzene as a Precursor in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-tert-Butyl-4-(1-chloroethyl)benzene and its synthetic precursors, such as 4'-tert-butylacetophenone, are valuable building blocks in the synthesis of various pharmaceuticals, particularly second-generation antihistamines. This document provides detailed application notes and experimental protocols for the synthesis of the antihistamine drug Ebastine, starting from commercially available tert-butylbenzene. The protocols described herein offer a comprehensive guide for laboratory-scale synthesis, including reaction conditions, purification methods, and expected yields. Furthermore, the mechanism of action of Ebastine as a histamine H1 receptor antagonist is detailed, along with a diagram of the associated signaling pathway.

Introduction

The tert-butylphenyl group is a common motif in medicinal chemistry, imparting favorable pharmacokinetic properties to drug molecules, such as increased lipophilicity and metabolic stability. This compound, a reactive intermediate, can be utilized in various alkylation reactions to construct the carbon skeleton of complex pharmaceutical compounds. This document focuses on a practical synthetic route to Ebastine, a potent and selective H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria. The synthesis initiates with the Friedel-Crafts acylation of tert-butylbenzene, a key step in forming the 4'-tert-butylacetophenone intermediate.

Synthetic Pathway to Ebastine

The overall synthetic route from tert-butylbenzene to Ebastine is a multi-step process that involves the formation of key intermediates. While direct use of this compound is one possible route, a more established and well-documented pathway proceeds through the intermediate 1-(4-tert-butylphenyl)-4-chlorobutan-1-one.

Caption: Synthetic pathway for Ebastine starting from tert-Butylbenzene.

Experimental Protocols

Step 1: Synthesis of 4'-tert-Butylacetophenone (Friedel-Crafts Acylation)

This procedure describes the acylation of tert-butylbenzene to form 4'-tert-butylacetophenone.[1]

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 eq) to dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel while maintaining the temperature below 5 °C.

-

Once the addition is complete, add tert-butylbenzene (1.0 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

| Parameter | Value |

| Yield | 85-95% |

| Purity (GC) | >98% |

| Boiling Point | 107-108 °C/5 mmHg |

| Appearance | Colorless liquid |

Step 2: Synthesis of 1-(4-tert-butylphenyl)-4-chlorobutan-1-one

This step can be achieved through various methods, including a Mannich reaction followed by subsequent transformations. A direct approach involves the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride.

Materials:

-

tert-Butylbenzene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Follow a similar setup and initial procedure as in Step 1, using 4-chlorobutyryl chloride (1.1 eq) instead of acetyl chloride.

-

After the reaction is complete and quenched, the workup procedure is identical to that of Step 1.

-

The crude product is typically purified by column chromatography or recrystallization.

| Parameter | Value |

| Yield | 70-80% |

| Purity (HPLC) | >97% |

| Melting Point | 68-70 °C |

| Appearance | White to off-white solid |

Step 3: Synthesis of 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one

This step involves the nucleophilic substitution of the chloro group with 4-hydroxypiperidine.[2]

Materials:

-

1-(4-tert-butylphenyl)-4-chlorobutan-1-one

-

4-Hydroxypiperidine

-

Sodium carbonate (Na₂CO₃)

-

Methyl isobutyl ketone (MIBK)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1-(4-tert-butylphenyl)-4-chlorobutan-1-one (1.0 eq) in methyl isobutyl ketone.

-

Add 4-hydroxypiperidine (1.2 eq) and sodium carbonate (1.5 eq).

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Wash the filtrate with water.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Yield | 80-90% |

| Purity (HPLC) | >98% |

| Appearance | White crystalline solid |

Step 4: Synthesis of Ebastine

The final step is the etherification of the hydroxyl group with a diphenylmethyl moiety.[2]

Materials:

-

1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one

-

Diphenylmethyl bromide or Diphenylmethanol with a dehydrating agent

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Toluene or another high-boiling solvent

Procedure:

-

In a round-bottom flask, combine 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one (1.0 eq), diphenylmethyl bromide (1.1 eq), and sodium carbonate (1.5 eq) in toluene.

-

Heat the mixture to reflux for 24-36 hours, monitoring the reaction progress.

-

Cool the reaction mixture and wash with water.

-

Separate the organic layer and concentrate under reduced pressure.

-

Purify the crude Ebastine by column chromatography or recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Yield | 60-75% |

| Purity (HPLC) | >99% |

| Melting Point | 84-86 °C |

| Appearance | White powder |

Mechanism of Action and Signaling Pathway

Ebastine is a selective antagonist of the histamine H1 receptor.[3][4][5] In an allergic response, allergens trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on various cells, leading to the symptoms of allergy. Ebastine works by competitively binding to H1 receptors, thereby preventing histamine from binding and eliciting its effects. This blockade of the H1 receptor prevents the downstream signaling cascade that leads to allergic symptoms.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11.[6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. Ebastine, by blocking the initial binding of histamine, inhibits this entire cascade.

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Ebastine.

Conclusion

This compound and its synthetic precursors are integral components in the production of valuable pharmaceuticals. The detailed synthetic protocols for Ebastine provided in this document highlight a practical application of these chemical entities. The combination of robust synthetic procedures and a clear understanding of the pharmacological mechanism of action is crucial for the efficient development of new and effective drug candidates. These application notes serve as a valuable resource for researchers and professionals in the field of pharmaceutical sciences.

References

- 1. prepchem.com [prepchem.com]

- 2. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 5. ExploringEbastine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Nucleophilic Substitution on 1-tert-Butyl-4-(1-chloroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl-4-(1-chloroethyl)benzene is a versatile substituted aromatic halide that serves as a valuable building block in organic synthesis. Its secondary benzylic chloride moiety allows for a variety of nucleophilic substitution reactions, providing access to a range of functionalized derivatives. The presence of the bulky tert-butyl group at the para-position influences the reactivity and regioselectivity of these transformations. This document provides a detailed experimental protocol for a representative nucleophilic substitution reaction on this compound and discusses the factors governing the reaction mechanism.

The substitution reactions on this substrate can proceed via either an S(_N)1 or S(_N)2 pathway. The secondary nature of the benzylic carbon makes both mechanisms plausible. Factors such as the nucleophile's strength, solvent polarity, and reaction temperature can be modulated to favor one pathway over the other. The electron-donating tert-butyl group can stabilize the formation of a benzylic carbocation, potentially favoring an S(_N)1 mechanism. Conversely, the use of a strong, non-bulky nucleophile in a polar aprotic solvent would promote an S(_N)2 reaction.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution on this compound can proceed through two primary mechanisms:

-

S(_N)1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial formation of a resonance-stabilized secondary benzylic carbocation, which is then attacked by the nucleophile. The bulky and electron-donating para-tert-butyl group helps to stabilize this carbocation intermediate. Reactions proceeding through this pathway typically result in a racemic mixture of products if the starting material is chiral.

-

S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (chloride). This pathway leads to an inversion of stereochemistry at the reaction center. Steric hindrance around the reaction site can impede the S(_N)2 mechanism.

The choice of reaction conditions is crucial in directing the outcome of the substitution.

Experimental Protocol: Synthesis of 1-tert-Butyl-4-(1-azidoethyl)benzene

This protocol details the synthesis of 1-tert-Butyl-4-(1-azidoethyl)benzene via a nucleophilic substitution reaction using sodium azide. Azides are useful synthetic intermediates that can be further transformed into amines, triazoles, and other nitrogen-containing compounds.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN(_3)) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Nucleophile: To this solution, add sodium azide (1.5 eq) in one portion.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-tert-Butyl-4-(1-azidoethyl)benzene.

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.

-

Dimethylformamide is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of 1-tert-Butyl-4-(1-azidoethyl)benzene

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g (5.08 mmol) |

| Sodium Azide | 0.496 g (7.62 mmol) |

| Solvent | |

| Anhydrous DMF | 20 mL |

| Reaction Conditions | |

| Temperature | 65 °C |

| Reaction Time | 18 hours |

| Product | |

| 1-tert-Butyl-4-(1-azidoethyl)benzene | |

| Theoretical Yield | 1.03 g |

| Actual Yield | 0.93 g (90%) |

| Physical Appearance | Colorless to pale yellow oil |

Table 2: Spectroscopic Data for 1-tert-Butyl-4-(1-azidoethyl)benzene

| Spectroscopic Data | **Chemical Shift (δ) / Wavenumber (cm⁻¹) ** |

| ¹H NMR (400 MHz, CDCl₃) | ~7.35 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~4.70 (q, 1H, CH-N₃), ~1.55 (d, 3H, CH₃), ~1.30 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (101 MHz, CDCl₃) | ~150.0, ~139.0, ~126.0, ~125.5, ~60.0 (CH-N₃), ~34.5 (C(CH₃)₃), ~31.0 (C(CH₃)₃), ~22.0 (CH₃) |

| IR (neat) | ~2100 cm⁻¹ (strong, N₃ stretch) |

Note: The spectroscopic data presented are typical expected values based on structurally similar compounds and may vary slightly.

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for the synthesis of 1-tert-Butyl-4-(1-azidoethyl)benzene.

Caption: Competing SN1 and SN2 pathways for the nucleophilic substitution.

Application Notes and Protocols for 1-tert-Butyl-4-(1-chloroethyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-tert-Butyl-4-(1-chloroethyl)benzene as a versatile intermediate in organic synthesis. Its reactivity as a benzylic halide allows for its application in both elimination and nucleophilic substitution reactions, providing access to a range of valuable compounds.

Overview of Reactivity

This compound is a substituted aromatic compound featuring a reactive benzylic chloride. This structural motif is the key to its synthetic utility, primarily enabling two main reaction pathways:

-